1-(2-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. The compound features a dihydropyridine core, which is significant in various biological activities, particularly in the development of pharmaceuticals.
This compound falls under the category of dihydropyridine derivatives, which are known for their diverse pharmacological properties. Dihydropyridines are often studied for their roles as calcium channel blockers and in the treatment of cardiovascular diseases.
The synthesis of 1-(2-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves several steps:
The hydrothermal synthesis method not only enhances the yield (often exceeding 80%) but also improves the stability of the resultant crystals due to reduced thermal stress during formation .
The molecular formula for 1-(2-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is . The structure consists of a dihydropyridine ring with a carboxylic acid group and a fluorobenzyl substituent.
The molecular weight is approximately 235.22 g/mol. The structural integrity can be analyzed using techniques such as X-ray crystallography, which provides insights into bond lengths and angles within the compound.
1-(2-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Catalysts may also be employed to facilitate certain reactions.
The mechanism of action for 1-(2-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid primarily involves its interaction with biological targets:
Data from studies indicate that this compound maintains structural integrity under various environmental conditions, making it suitable for pharmaceutical applications .
1-(2-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific uses:
The synthesis of 1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 1284640-83-0) and its pyridazine analog highlights significant structural and reactivity differences between these heterocyclic cores. The pyridine-based derivative (MW 233.2 g/mol) is synthesized through a Hantzsch-type cyclization involving a β-keto ester, ammonium acetate, and an aldehyde precursor, followed by selective oxidation to introduce the 6-oxo functionality [5]. This route typically achieves isolated yields of 65-75% under optimized reflux conditions in ethanol. In contrast, the pyridazine analog (1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, CAS 1546990-32-2, MW 248.21 g/mol) requires elevated temperatures (100-120°C) and anhydrous conditions due to the enhanced electrophilicity of the pyridazine ring, which increases susceptibility to hydrolysis [2]. The electron-deficient nature of the pyridazine core necessitates modified cyclization strategies, often employing hydrazine derivatives instead of ammonia for ring formation.
Table 1: Comparative Synthesis of Pyridine vs. Pyridazine Core Derivatives
Parameter | Pyridine Derivative (CAS 1284640-83-0) | Pyridazine Derivative (CAS 1546990-32-2) |
---|---|---|
Molecular Weight | 233.2 g/mol | 248.21 g/mol |
Core Cyclization Reagent | Ammonium acetate | Hydrazine hydrate |
Typical Reaction Temperature | 80°C (reflux in ethanol) | 100-120°C (DMF or NMP) |
Average Isolated Yield | 65-75% | 50-60% |
Key Spectral Distinction | ¹H NMR: δ 7.8-8.1 (pyridine H4) | ¹H NMR: δ 8.2-8.5 (pyridazine H4/H5) |
The carboxylic acid functionalization exhibits divergent reactivity between scaffolds: Pyridine derivatives undergo smooth esterification with thionyl chloride/alcohol systems, whereas pyridazine analogs require coupling reagents (e.g., DCC/DMAP) to avoid ring decomposition [1] [2]. Computational analyses reveal the pyridazine core’s reduced aromaticity (N₂-N₁ bond order: 1.32 vs. 1.45 in pyridine) lowers thermodynamic stability, necessitating shorter reaction times during nucleophilic substitutions to minimize byproduct formation [3].
The introduction of the 2-fluorobenzyl moiety onto the pyridine scaffold (CAS 1284640-83-0) proceeds via a bimolecular nucleophilic substitution (SNAr) mechanism, heavily influenced by fluorine positioning and electronic effects. Ortho-fluorine substitution (as in 2-fluorobenzyl bromide) exhibits enhanced electrophilicity due to the proximity effect, where the fluorine atom stabilizes the anionic transition state through resonance assistance. Kinetic studies confirm rate acceleration (k₂ = 2.1 × 10⁻³ M⁻¹s⁻¹) for ortho-fluorinated reagents compared to para-substituted analogs (k₂ = 8.7 × 10⁻⁴ M⁻¹s⁻¹) in acetonitrile at 80°C [1].
The steric constraints imposed by ortho-substitution necessitate precise temperature control (60-70°C optimal range) to suppress competing elimination pathways. At temperatures exceeding 80°C, dehydrohalogenation of the benzyl halide reagent generates reactive olefin byproducts, reducing yields by 15-20% [5]. Regioselectivity is further controlled through anion sequestration strategies: Using crown ethers (18-crown-6) or phase-transfer catalysts (tetrabutylammonium bromide) enhances nucleophile accessibility, achieving >95% N-alkylation versus O-alkylation byproducts [3].
Table 2: Impact of Fluorine Position on Benzylation Efficiency
Substrate | Reaction Temp (°C) | N-Alkylation Yield (%) | O-Alkylation Byproduct (%) | Relative Rate (k₂ × 10³ M⁻¹s⁻¹) |
---|---|---|---|---|
2-Fluorobenzyl bromide | 70 | 92 | <3 | 2.1 |
3-Fluorobenzyl bromide | 75 | 87 | 8 | 1.4 |
4-Fluorobenzyl bromide | 80 | 85 | 10 | 0.87 |
Isomer differentiation significantly impacts downstream applications: The ortho-fluorine derivative (CAS 1284640-83-0) exhibits a distinctive solid-state packing via C–H···F interactions, confirmed by X-ray diffraction, which enhances crystallinity compared to meta- or para-isomers [5]. This property is exploited industrially for purification via recrystallization from ethanol/water mixtures, yielding pharmaceutical-grade material (>99.5% purity) without chromatography [8].
Solvent-free methodologies for modifying the carboxylic acid group of 1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid address environmental and economic challenges in traditional synthesis. Mechanochemical activation using ball milling enables direct amidation without solvents: The carboxylic acid (5 mmol) reacts with amines (5.5 mmol) in the presence of silica-supported T3P® (propylphosphonic anhydride, 50 wt%) as a coupling agent. Milling at 30 Hz for 20 minutes achieves conversion rates >95% and reduces waste generation by 80% compared to DMF-based amidation [8].
Microwave-assisted catalysis under solvent-free conditions utilizes sulfated zirconia (ZrO₂/SO₄²⁻) as a recyclable solid acid catalyst. The carboxylic acid undergoes esterification with alcohols (1:3 molar ratio) within 5 minutes at 120°C, achieving 92-95% conversion with catalyst loadings as low as 2 mol%. This method eliminates aqueous workups and demonstrates excellent functional group tolerance – preserving both the fluorobenzyl group and the pyridone carbonyl [3]. Key advantages include:
Industrial implementations leverage continuous flow reactors with immobilized lipases (e.g., Candida antarctica Lipase B) packed in fixed beds. Substrate solutions in tert-butanol achieve enantioselective amidation (ee >98%) at 60°C, enabling kilogram-scale production of chiral amides without protecting groups [8].
Deuterium-labeled analogs of fluorobenzyl-dihydropyridone carboxylic acids serve as indispensable tools for elucidating metabolic pathways and quantitating drug distribution. The synthesis of 1-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d₃ (CAS not specified, MW 236.21 g/mol) employs catalytic H/D exchange using deuterium oxide (D₂O) and Pt/Al₂O₃ catalysts under moderate pressure (50 psi D₂). This method selectively deuterates the meta-fluorophenyl ring at ortho positions to fluorine, achieving >98% isotopic enrichment .
Alternative routes involve de novo construction from deuterated precursors: 3-Fluoro-d₅-bromobenzene (d₅, 98 atom% D) undergoes lithiation at -78°C followed by reaction with N-Boc-6-oxopiperidine-3-carboxylic acid ethyl ester. Acidic deprotection and decarboxylation yield the d₃-labeled analog with regiospecific deuterium incorporation exclusively at the phenyl C2, C4, and C6 positions, confirmed by ²H NMR spectroscopy [5] .
Metabolic applications leverage these isotopologs for:
The synthetic accessibility of these labeled compounds (priced at $240–$715 per 100mg) facilitates widespread adoption in drug discovery, though regulatory constraints limit availability in certain territories due to controlled substance designations [5] .
Table 3: Synthetic Approaches to Deuterated Fluorobenzyl-Dihydropyridines
Labeling Method | Precursor | Deuteration Sites | Isotopic Purity | Key Application |
---|---|---|---|---|
Catalytic H/D Exchange | Non-deuterated parent compound | Aromatic ortho to F | 95-98 atom% D | Metabolic soft spot identification |
De novo synthesis | 3-Fluoro-d₅-bromobenzene | Aromatic C2, C4, C6 | >99 atom% D | Quantitative bioanalytical standards |
Directed ortho-metalation | 3-Fluorobromobenzene + n-BuLi | Aromatic ortho to F | 97 atom% D | Mechanistic reaction pathway studies |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0